molecular formula C11H12N2O2 B2396178 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione CAS No. 268738-23-4

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2396178
CAS No.: 268738-23-4
M. Wt: 204.229
InChI Key: MGMSIBDRNWFJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold widely used in medicinal chemistry due to its biological activity and structural diversity . This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to the pyrrolidine-2,5-dione core.

Preparation Methods

The synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and succinic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like toluene or xylene. A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine-2,5-dione ring.

    Purification: The final product is purified using recrystallization or column chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:

Properties

IUPAC Name

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMSIBDRNWFJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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